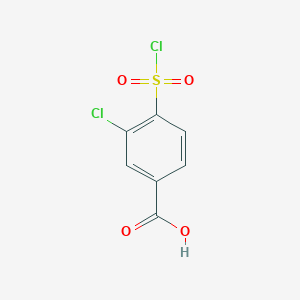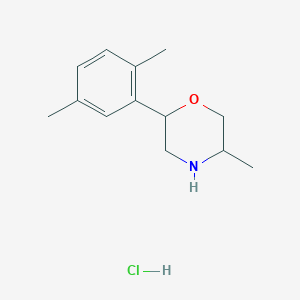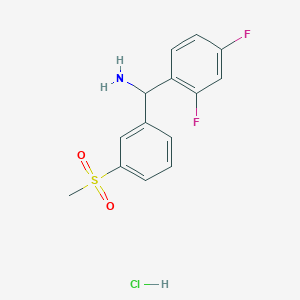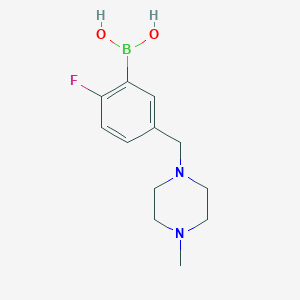
3-Methoxy-4-(trifluoromethyl)benzyl bromide
Übersicht
Beschreibung
3-Methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(trifluoromethyl)benzyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.
Medicine: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and polymers.
Wirkmechanismus
Target of Action
Benzyl bromides are generally known to be versatile intermediates in organic synthesis, often used in nucleophilic substitution reactions .
Mode of Action
3-Methoxy-4-(trifluoromethyl)benzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom, leading to the replacement of the bromine .
Biochemical Pathways
It’s worth noting that benzyl bromides are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
As a benzyl bromide, it’s primarily used as a building block in the synthesis of various organic compounds . The effects of these compounds can vary widely depending on their structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions of the reaction it’s involved in .
Biochemische Analyse
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s bromine atom is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biomolecules, which can be utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular proteins can lead to alterations in protein function and cellular behavior. For instance, it may inhibit or activate specific enzymes, thereby modulating metabolic pathways and affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine atom in the compound is displaced by nucleophiles, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. Studies have shown that the compound remains stable under ambient conditions, but its reactivity may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, it may cause adverse effects such as enzyme inhibition, cellular toxicity, and organ damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules. These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to cross lipid membranes easily, facilitating its accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in its distribution, affecting its localization and concentration within different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its binding interactions and post-translational modifications. These localizations can impact its activity and function, leading to targeted effects on cellular processes .
Vorbereitungsmethoden
The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-methoxy-4-(trifluoromethyl)toluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
3-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The methoxy group can undergo oxidation under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group is generally resistant to reduction, but the benzyl bromide moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-(trifluoromethyl)benzyl bromide can be compared with other benzyl bromide derivatives, such as:
4-Methoxybenzyl bromide: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain nucleophilic substitution reactions.
4-(Trifluoromethyl)benzyl bromide: Lacks the methoxy group, which may affect its solubility and reactivity in different chemical environments.
3-Methoxybenzyl bromide: Lacks the trifluoromethyl group, which can influence its electronic properties and reactivity.
The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, offering a combination of electron-donating and electron-withdrawing effects that can be advantageous in various chemical reactions.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVUCILNTIWNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)




![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)


